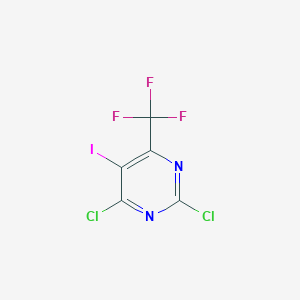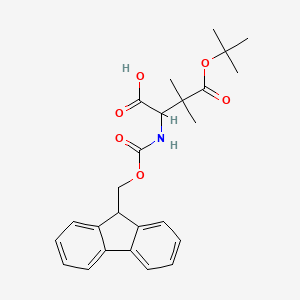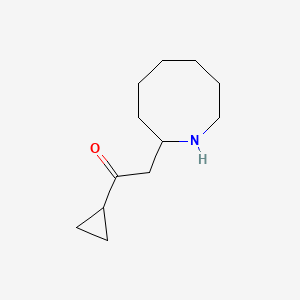
3-Ethyl-6-fluoro-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-2-methylbenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom onto the benzene ring. The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, alkylation, and oxidation under controlled conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration; NFSI for fluorination.
Major Products:
Oxidation: 3-Ethyl-6-fluoro-2-methylbenzoic acid.
Reduction: 3-Ethyl-6-fluoro-2-methylbenzyl alcohol.
Substitution: 3-Ethyl-6-fluoro-2-methyl-4-nitrobenzaldehyde.
Applications De Recherche Scientifique
3-Ethyl-6-fluoro-2-methylbenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity to these targets. For example, in biological systems, the compound may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent biological effects .
Comparaison Avec Des Composés Similaires
3-Fluoro-2-methylbenzaldehyde: Lacks the ethyl group at the third position.
3-Ethyl-2-fluoro-6-methylbenzaldehyde: Similar structure but different positional isomer.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains chlorine and trifluoromethyl groups instead of ethyl and methyl groups.
Uniqueness: 3-Ethyl-6-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
3-ethyl-6-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-3-8-4-5-10(11)9(6-12)7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
DBLAUNNJSQGWIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)F)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)




![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

